molecular formula C23H25N3O3 B6805320 N-(2-methyl-1-oxo-3H-isoindol-4-yl)-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide

Cat. No.: B6805320
M. Wt: 391.5 g/mol
InChI Key: OLFVPSOSNVVIOH-UHFFFAOYSA-N
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Description

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide is a complex organic compound with a unique structure that combines elements of isoindole, pyrrole, and pyran rings

Properties

IUPAC Name

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-25-12-18-16(22(25)27)8-5-9-20(18)24-23(28)26-13-17(15-6-3-2-4-7-15)19-14-29-11-10-21(19)26/h2-9,17,19,21H,10-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFVPSOSNVVIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=CC=C2NC(=O)N3CC(C4C3CCOC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindole and pyrrole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling hazardous chemicals. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction can reduce double bonds or other functional groups, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activity, such as anti-inflammatory or anticancer properties, which can be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-methyl-1-oxo-3H-isoindol-4-yl)-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it could inhibit an enzyme involved in inflammation, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1-oxo-3H-isoindol-4-yl)-3-phenyl-2,3-dihydro-1H-pyrrole-1-carboxamide
  • N-(2-methyl-1-oxo-3H-isoindol-4-yl)-3-phenyl-3,4-dihydro-2H-pyrrole-1-carboxamide

Uniqueness

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide stands out due to its hexahydro-pyrano[4,3-b]pyrrole structure, which imparts unique chemical and physical properties. This structural feature may enhance its stability, reactivity, or biological activity compared to similar compounds.

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